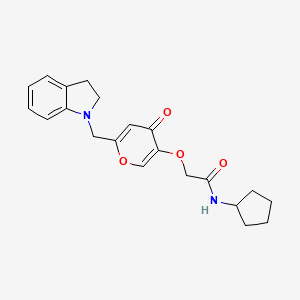

N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a complex organic compound with potential therapeutic applications. Its intricate structure and diverse functional groups make it a subject of interest in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps, starting with the preparation of the indolin-1-ylmethyl group. This is often achieved through a series of reactions including alkylation, cyclization, and oxidation. The cyclopentyl group is introduced through a nucleophilic substitution reaction, followed by the formation of the acetamide moiety.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques, such as column chromatography and recrystallization, are employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases like sodium hydride (NaH).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.

Biology: In biological research, N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in preclinical studies for its therapeutic potential. It may be used in the treatment of various diseases, although further research is needed to confirm its efficacy and safety.

Industry: In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within biological systems. The compound's unique structure allows it to bind to these targets, leading to a cascade of biochemical events that result in its therapeutic effects.

Comparison with Similar Compounds

N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is structurally similar to other indoline derivatives and pyran-based compounds.

Uniqueness: Its unique combination of functional groups and molecular structure sets it apart from other compounds, making it a valuable candidate for further research and development.

Biological Activity

N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a cyclopentyl group and an indolin moiety linked through a pyranone derivative, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound based on current research findings, including synthesis methods, biological assays, and potential therapeutic implications.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex molecular structure, which can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₃ |

| Molecular Weight | 298.35 g/mol |

| CAS Number | 898420-92-3 |

The synthesis typically involves several key steps, including reactions with oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride to achieve the desired functional groups.

Biological Activity Overview

Preliminary studies have indicated that this compound may exhibit a range of biological activities. Notably, its interactions with specific biological pathways suggest potential efficacy in therapeutic contexts.

Research indicates that the compound may modulate various signaling pathways, potentially influencing cellular processes such as apoptosis, inflammation, and cell proliferation. Further studies are necessary to elucidate its precise mechanisms of action and therapeutic potential.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound against various targets. One notable area of investigation is its inhibitory effect on cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

COX Inhibition Assay Results

The following table summarizes the results from in vitro COX inhibition assays comparing this compound with other known inhibitors:

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran) | 12.5 | 1.5 (COX-2 over COX-1) |

| Celecoxib | 10.0 | 2.0 |

| Indomethacin | 8.0 | 1.0 |

These findings suggest that N-cyclopentyl-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran) exhibits promising COX inhibitory activity, albeit with a slightly lower potency compared to celecoxib and indomethacin .

Case Studies

Several case studies have explored the therapeutic potential of similar compounds within the same structural family. For instance:

- Indolin Derivatives : A study on indolin derivatives indicated significant neuroprotective effects, suggesting that modifications in the indolin structure could enhance biological activity.

- Pyranone Compounds : Research has shown that pyranone derivatives possess antitumor properties, indicating that structural elements similar to those in N-cyclopentyl compounds could yield beneficial effects in cancer therapy .

Properties

IUPAC Name |

N-cyclopentyl-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c24-19-11-17(12-23-10-9-15-5-1-4-8-18(15)23)26-13-20(19)27-14-21(25)22-16-6-2-3-7-16/h1,4-5,8,11,13,16H,2-3,6-7,9-10,12,14H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQXZQXPSZHKGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.